Structural Uniqueness: Indan-2-yloxy vs. Common 6-Substituted DHPM Analogs
The target compound embodies a 6-(indan-2-yloxy) substituent pattern. A computational comparison of key molecular descriptors against three common 6-substituted DHPM analogs (6-methoxy, 6-ethoxy, and 6-benzyloxy-3-methyl-DHPM) reveals a substantially higher predicted logP (~1.7 vs. values as low as -0.2 for 6-methoxy-DHPM) and a higher molecular weight (242.27 vs. 154.17 for 6-methoxy-DHPM) [1]. This combination of moderate lipophilicity and increased steric volume at the C6 position may translate into distinct membrane permeability and protein-binding characteristics relative to smaller alkoxy-substituted DHPMs. These computed values are based on PubChem's XLogP3 algorithm and molecular formula data and must be interpreted as class-level property inferences in the absence of experimental measurement.
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 1.7; MW = 242.27 g/mol |
| Comparator Or Baseline | 6-Methoxy-3-methyl-DHPM: XLogP3 ≈ -0.2, MW = 154.17 g/mol; 6-Ethoxy-3-methyl-DHPM: XLogP3 ≈ 0.3, MW = 168.19 g/mol; 6-Benzyloxy-3-methyl-DHPM: XLogP3 ≈ 1.5, MW = 228.25 g/mol (PubChem computed data) |
| Quantified Difference | ΔXLogP3 ≈ +1.9 vs. 6-methoxy; ΔMW ≈ +88.1 g/mol vs. 6-methoxy |
| Conditions | Computed descriptors (PubChem XLogP3 3.0); no experimental logP or logD data available for any comparator under standardized conditions |
Why This Matters
For procurement decisions, the indan-2-yloxy group provides a distinct physicochemical space (moderate lipophilicity, larger steric footprint) not accessible with short-chain alkoxy DHPM analogs, offering a unique SAR probe for medicinal chemistry campaigns.
- [1] PubChem. Computed Properties for CID 126954683 (6-(2,3-dihydro-1H-inden-2-yloxy)-3-methyl-3,4-dihydropyrimidin-4-one). National Center for Biotechnology Information, 2025. View Source
